(R)-1-Methylpiperidin-3-amine: A Technical Guide for Researchers
(R)-1-Methylpiperidin-3-amine: A Technical Guide for Researchers
(R)-1-Methylpiperidin-3-amine is a chiral cyclic amine that serves as a crucial building block in medicinal chemistry and drug development. Its specific stereochemistry and the presence of both a secondary amine within the piperidine ring and a primary amine substituent make it a valuable synthon for creating complex molecular architectures with potential biological activity. This technical guide provides an in-depth overview of its physical, chemical, and safety properties, along with detailed experimental protocols for its synthesis and analysis.
Core Physical and Chemical Properties
(R)-1-Methylpiperidin-3-amine is typically a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[1] It is soluble in polar solvents, which facilitates its use in a variety of reaction conditions.[1]
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂ | [1][2][3][4][5][6] |
| Molecular Weight | 114.19 g/mol | [2][3][4][5] |
| CAS Number | 1001353-92-9 | [1][2][4][5][6] |
| IUPAC Name | (3R)-1-methylpiperidin-3-amine | [2][6] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 136.5 ± 8.0 °C (at 760 Torr) | [4][6] |
| Density | 0.912 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [4] |
| Solubility | Freely soluble (303 g/L at 25 °C) | [4] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | [5] |
Chemical Reactivity and Applications
The chemical nature of (R)-1-methylpiperidin-3-amine is defined by its two amine groups. The exocyclic primary amine is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and Schiff base formation. The tertiary amine within the piperidine ring is basic and can be protonated.
This dual reactivity, combined with its chiral nature, makes it a significant component in the synthesis of pharmaceuticals.[1][2] The specific spatial arrangement of its atoms can strongly influence its interaction with biological targets like receptors and enzymes.[1][2]
Experimental Protocols
Synthesis of (R)-1-Methylpiperidin-3-amine
A common synthetic route involves the reductive amination of a protected piperidine precursor. The following protocol describes the synthesis from (R)-tert-butyl piperidin-3-ylcarbamate.[3]
Materials:
-
(R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol)
-
30% aqueous solution of formaldehyde (7.5 mL)
-
Sodium cyanoborohydride (4.51 g, 0.075 mol)
-
Methanol (75 mL for reaction, 60 mL for deprotection)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
4N HCl in dioxane (10 mL)
-
Diethyl ether
Procedure:
-
N-Methylation:
-
To a mixture of (R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol) and methanol (75 mL) at 0°C, add a 30% aqueous solution of formaldehyde (7.5 mL).
-
Add sodium cyanoborohydride (4.51 g, 0.075 mol) portion-wise while maintaining the temperature at 0°C.[3]
-
Stir the reaction mixture at room temperature overnight.[3]
-
Concentrate the mixture in vacuo.
-
Dissolve the residue in ethyl acetate and water.
-
Separate the organic layer, wash sequentially with water and brine, and then dry over anhydrous sodium sulfate.[3]
-
Concentrate the organic layer under vacuum to obtain the N-methylated intermediate as an oil, which can be used in the next step without further purification.[3]
-
-
Boc-Deprotection:
-
Isolation:
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the purity and chiral separation of aminopiperidine derivatives. While a specific protocol for (R)-1-methylpiperidin-3-amine is not detailed in the provided results, a general approach for chiral aminopiperidines can be adapted. This often involves derivatization followed by analysis on a chiral column.
General HPLC Protocol for Chiral Aminopiperidine Analysis:
-
Derivatization: React the aminopiperidine with a suitable derivatizing agent (e.g., benzoyl chloride) to introduce a chromophore, which aids in UV detection.
-
Chromatography:
-
Column: A chiral stationary phase, such as a Chiral AGP column, is typically used.
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., 0.015 mol/L phosphate buffer-isopropanol).
-
Detection: UV detection at a wavelength appropriate for the derivatized analyte (e.g., 254 nm).
-
Flow Rate and Temperature: Optimized for best separation (e.g., 0.8 mL/min at 30°C).
-
Biological Activity and Signaling Pathways
While (R)-1-methylpiperidin-3-amine is recognized for its potential applications in medicinal chemistry as a building block for biologically active compounds, specific details on its intrinsic biological activity or the signaling pathways it may modulate are not extensively documented in publicly available literature.[1][2] Its structural similarity to piperazine-based compounds, some of which are known to act on the central nervous system, suggests a potential for neurological activity, but this remains to be experimentally verified.[1][2] The primary value of this molecule lies in its utility as a scaffold to which other pharmacophores can be attached to create novel drug candidates.
Safety and Handling
(R)-1-Methylpiperidin-3-amine and its dihydrochloride salt are associated with several hazards. Proper safety precautions are essential when handling this compound.
GHS Hazard Information
| Hazard Class | Hazard Statement | Source |
| Flammable Liquids | H225: Highly flammable liquid and vapor. | [5] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | [5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | |
| Respiratory Tract Irritation | H335: May cause respiratory irritation. |
Precautionary Measures:
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, and open flames. All equipment should be grounded to prevent static discharge. Do not breathe mist, vapors, or spray.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection. A NIOSH/MSHA approved respirator may be necessary if exposure limits are exceeded.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[5] Keep in a designated flammables area.
-
In case of exposure:
-
Skin: Immediately remove all contaminated clothing and rinse skin with water.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
References
- 1. Vandetanib - Wikipedia [en.wikipedia.org]
- 2. CAS 1001353-92-9: (R)-3-Amino-1-Methyl-piperidine [cymitquimica.com]
- 3. (R)-1-methylpiperidin-3-amine | C6H14N2 | CID 7446917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3R)-1-Methylpiperidin-3-amine dihydrochloride | C6H16Cl2N2 | CID 68996496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1001353-92-9|(R)-1-Methylpiperidin-3-amine|BLD Pharm [bldpharm.com]
- 6. ((R)-1-Benzyl-piperidin-3-yl)-Methyl-aMine | 1354011-07-6 [chemicalbook.com]
